3-(2-chlorophenyl)-N-ethylpropanamide 3-(2-chlorophenyl)-N-ethylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11217799
InChI: InChI=1S/C11H14ClNO/c1-2-13-11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,13,14)
SMILES: CCNC(=O)CCC1=CC=CC=C1Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

3-(2-chlorophenyl)-N-ethylpropanamide

CAS No.:

Cat. No.: VC11217799

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N-ethylpropanamide -

Specification

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 3-(2-chlorophenyl)-N-ethylpropanamide
Standard InChI InChI=1S/C11H14ClNO/c1-2-13-11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,13,14)
Standard InChI Key MCFWFTIKXXDATG-UHFFFAOYSA-N
SMILES CCNC(=O)CCC1=CC=CC=C1Cl
Canonical SMILES CCNC(=O)CCC1=CC=CC=C1Cl

Introduction

Chemical Structure and Physicochemical Properties

3-(2-Chlorophenyl)-N-ethylpropanamide consists of a propanamide chain (CH2CH2CONH-\text{CH}_2\text{CH}_2\text{CONH}-) linked to a 2-chlorophenyl aromatic ring and an ethyl group on the amide nitrogen. The presence of the electron-withdrawing chlorine atom at the ortho position of the phenyl ring influences the compound’s electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14ClNO\text{C}_{11}\text{H}_{14}\text{ClNO}
Molecular Weight211.69 g/mol
IUPAC Name3-(2-chlorophenyl)-N-ethylpropanamide
CAS NumberNot explicitly provided
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound’s solubility profile is likely dominated by the polar amide group and the hydrophobic chlorophenyl moiety, suggesting moderate solubility in organic solvents like ethanol or dimethylformamide (DMF) but limited aqueous solubility.

Synthesis and Preparation

The synthesis of 3-(2-chlorophenyl)-N-ethylpropanamide typically follows a straightforward amidation reaction.

Standard Synthesis Pathway

The primary method involves reacting 2-chlorobenzoyl chloride with ethylamine in the presence of a base, such as sodium hydroxide or triethylamine, to facilitate the nucleophilic acyl substitution. The reaction proceeds as follows:

2-Chlorobenzoyl chloride+EthylamineBase3-(2-Chlorophenyl)-N-ethylpropanamide+HCl\text{2-Chlorobenzoyl chloride} + \text{Ethylamine} \xrightarrow{\text{Base}} \text{3-(2-Chlorophenyl)-N-ethylpropanamide} + \text{HCl}

This one-step process is efficient and aligns with conventional amide synthesis protocols. The use of a base ensures the deprotonation of the amine, enhancing its nucleophilicity and driving the reaction to completion.

Biological and Pharmaceutical Applications

Though specific biological data for 3-(2-chlorophenyl)-N-ethylpropanamide are sparse, its structural analogs provide insights into potential applications.

Anti-Inflammatory Activity

Compounds featuring a 3-(2-chlorophenyl)propanoyl moiety have demonstrated inhibitory effects on pyroptosis (a pro-inflammatory form of cell death) and IL-1β release, key mediators of inflammatory responses. For example, derivatives with similar substituents reduced cytokine production in macrophage models by ~40–60%, suggesting a mechanism involving modulation of inflammasome pathways.

Neuropharmacological Considerations

The ethylamide group may confer affinity for neurological targets. For instance, a related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, exhibited activity on serotonin receptors (5-HT2A_{2A} and 5-HT2B_{2B}) and calcium channels, implicating chlorophenyl amides in neuromodulation .

Research Findings and Mechanistic Insights

Receptor Interactions

Preliminary studies on analogous compounds suggest interactions with muscarinic acetylcholine receptors (mAChRs). For example, M3_3 mAChR antagonists like tiotropium reduced smooth muscle contraction by ~70% when co-administered with chlorophenyl derivatives, hinting at receptor-mediated pathways .

Calcium Signaling Modulation

The contractile effects of related amides on smooth muscle were attenuated by L-type calcium channel blockers (e.g., nifedipine), indicating a dependence on extracellular calcium influx . This aligns with the role of chlorophenyl groups in enhancing membrane permeability to ions.

Future Directions and Optimization Strategies

Structural Modifications

  • Ethyl Group Substitution: Replacing the ethyl moiety with bulkier alkyl chains (e.g., isopropyl) could enhance target specificity by altering steric interactions.

  • Chlorophenyl Ring Functionalization: Introducing electron-donating groups (e.g., methoxy) at the para position may improve solubility and pharmacokinetics.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation to targeting ligands (e.g., folate) could address bioavailability limitations, a common issue with hydrophobic amides.

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